N,3,5-trimethylaniline hydrochloride
Overview
Description
N,3,5-trimethylaniline hydrochloride: is a chemical compound with the molecular formula C9H14ClN and a molecular weight of 171.67 g/mol . It is a derivative of aniline, where the aniline ring is substituted with three methyl groups at the nitrogen, 3rd, and 5th positions, and it is combined with hydrochloric acid to form the hydrochloride salt .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitration and Reduction: One common method involves the nitration of mesitylene (1,3,5-trimethylbenzene) to form 3,5-dimethyl-4-nitrotoluene, followed by reduction to 3,5-dimethylaniline.
Direct Methylation: Another method involves the direct methylation of 3,5-dimethylaniline using methyl iodide in the presence of a base, followed by conversion to the hydrochloride salt.
Industrial Production Methods: : Industrial production typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of dyes and pigments .
- Employed in the preparation of various organic compounds through electrophilic substitution reactions .
Biology and Medicine
- Utilized in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system .
- Acts as a precursor in the synthesis of biologically active molecules .
Industry
Mechanism of Action
Mechanism: : N,3,5-trimethylaniline hydrochloride exerts its effects primarily through its interactions with various molecular targets, including enzymes and receptors. The presence of methyl groups enhances its lipophilicity, facilitating its passage through biological membranes .
Molecular Targets and Pathways
Comparison with Similar Compounds
Similar Compounds
N-methylaniline: Lacks the additional methyl groups on the aromatic ring, resulting in different chemical properties and reactivity.
3,5-dimethylaniline: Lacks the N-methyl group, affecting its solubility and biological activity.
Uniqueness: : N,3,5-trimethylaniline hydrochloride is unique due to the presence of three methyl groups, which significantly influence its chemical reactivity, solubility, and biological activity compared to its analogs .
Properties
IUPAC Name |
N,3,5-trimethylaniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-7-4-8(2)6-9(5-7)10-3;/h4-6,10H,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTLYERDEQKFRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193387-18-6 | |
Record name | Benzenamine, N,3,5-trimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193387-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,3,5-trimethylaniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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